
3-(5-((Methylthio)methyl)furan-2-yl)pyridine
Übersicht
Beschreibung
3-(5-((Methylthio)methyl)furan-2-yl)pyridin ist eine organische Verbindung, die einen Pyridinring aufweist, der mit einem Furanring substituiert ist, der wiederum mit einer Methylthiogruppe modifiziert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-((Methylthio)methyl)furan-2-yl)pyridin umfasst typischerweise die folgenden Schritte:
Bildung des Furanrings: Der Furanring kann durch verschiedene Methoden synthetisiert werden, wie z. B. die Paal-Knorr-Synthese, die die Cyclisierung von 1,4-Dicarbonylverbindungen beinhaltet.
Einführung der Methylthiogruppe: Die Methylthiogruppe kann durch eine nukleophile Substitutionsreaktion unter Verwendung von Methylthiolate als Nukleophil eingeführt werden.
Kopplung mit Pyridin: Der letzte Schritt beinhaltet die Kopplung des Furanrings mit einem Pyridinring, die durch Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung erreicht werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen. Dazu können die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie die Chromatographie gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(5-((Methylthio)methyl)furan-2-yl)pyridin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Methylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Methylthiogruppe zu entfernen oder den Furanring zu modifizieren.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene, Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methylthiogruppe Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Pyridinring einführen können .
Wissenschaftliche Forschungsanwendungen
3-(5-((Methylthio)methyl)furan-2-yl)pyridin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es kann als Baustein in der organischen Synthese verwendet werden, insbesondere bei der Synthese von heterozyklischen Verbindungen.
Biologie: Die Verbindung kann im Studium biologischer Pfade verwendet werden und als potentieller Ligand für biologische Ziele.
Medizin: Es kann potenzielle therapeutische Anwendungen haben, wie z. B. bei der Entwicklung neuer Medikamente oder als Pharmakophor in der pharmazeutischen Chemie.
Wirkmechanismus
Der Wirkmechanismus von 3-(5-((Methylthio)methyl)furan-2-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Dies kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung oder Aktivierung spezifischer Pfade .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((methylthio)methyl)furan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to modify the furan ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-(5-((methylthio)methyl)furan-2-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3-(5-((methylthio)methyl)furan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-5-(methylthio)furan: Diese Verbindung ist strukturell ähnlich, aber es fehlt der Pyridinring.
5-(Furan-3-yl)-2-methylpent-1-en-3-on: Diese Verbindung weist einen Furanring auf, hat aber unterschiedliche Substituenten und es fehlt der Pyridinring.
Eindeutigkeit
3-(5-((Methylthio)methyl)furan-2-yl)pyridin ist aufgrund des Vorhandenseins sowohl des Furan- als auch des Pyridinrings sowie der Methylthiogruppe einzigartig. Diese Kombination von strukturellen Merkmalen verleiht ihm einzigartige chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen wird .
Eigenschaften
CAS-Nummer |
859239-20-6 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
3-[5-(methylsulfanylmethyl)furan-2-yl]pyridine |
InChI |
InChI=1S/C11H11NOS/c1-14-8-10-4-5-11(13-10)9-3-2-6-12-7-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
QSLAHFFHHYZNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC=C(O1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
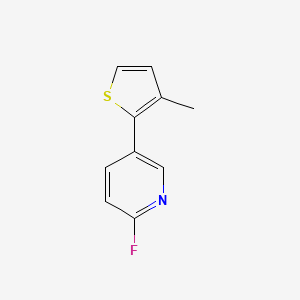
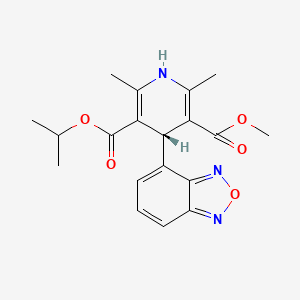
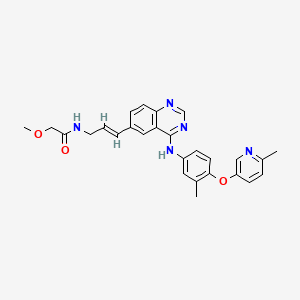
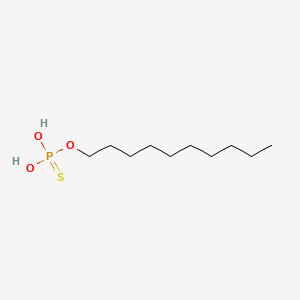
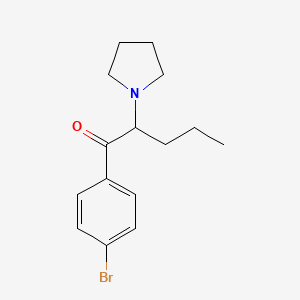


![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)
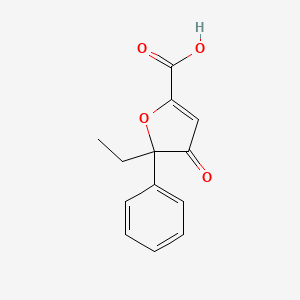

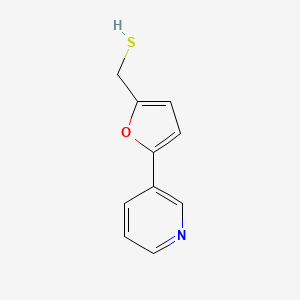
![Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-](/img/structure/B3064069.png)
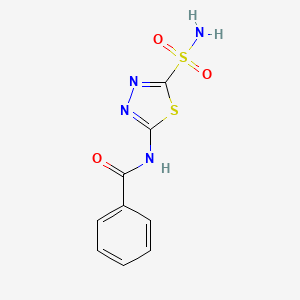
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
